
2-Acetamidobenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamidobenzoyl chloride is an organic compound with the molecular formula C9H8ClNO2. It is a derivative of benzoyl chloride, where an acetamido group is attached to the benzene ring. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Acetamidobenzoyl chloride can be synthesized through the reaction of 2-acetamidobenzoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Acetamidobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-acetamidobenzoic acid.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary and secondary amines, alcohols, and phenols under mild to moderate conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation Reactions: Various organic compounds under specific conditions tailored to the desired product.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
2-Acetamidobenzoic Acid: Formed by hydrolysis.
Applications De Recherche Scientifique
2-Acetamidobenzoyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of drug molecules and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-acetamidobenzoyl chloride primarily involves its reactivity as an acyl chloride. It acts as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is harnessed in various synthetic applications to modify and create new molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Comparaison Avec Des Composés Similaires
Benzoyl Chloride: Similar in structure but lacks the acetamido group.
2-Aminobenzoyl Chloride: Contains an amino group instead of an acetamido group.
Acetyl Chloride: A simpler acyl chloride without the benzene ring.
Uniqueness: 2-Acetamidobenzoyl chloride is unique due to the presence of both the acetamido and acyl chloride functional groups, which confer distinct reactivity and versatility in synthetic applications. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts.
Propriétés
Numéro CAS |
64180-31-0 |
|---|---|
Formule moléculaire |
C9H8ClNO2 |
Poids moléculaire |
197.62 g/mol |
Nom IUPAC |
2-acetamidobenzoyl chloride |
InChI |
InChI=1S/C9H8ClNO2/c1-6(12)11-8-5-3-2-4-7(8)9(10)13/h2-5H,1H3,(H,11,12) |
Clé InChI |
AGFBPSXNYPNSKX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC=C1C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15201324.png)

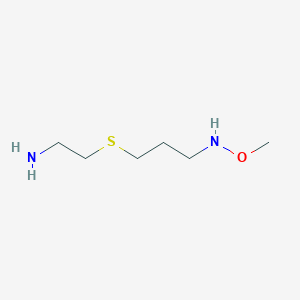
![1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoropentan-2-ol](/img/structure/B15201346.png)
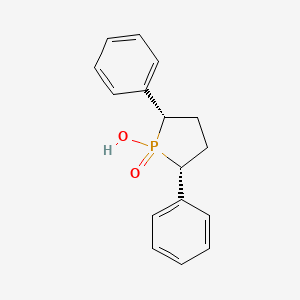

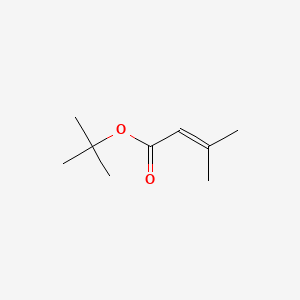


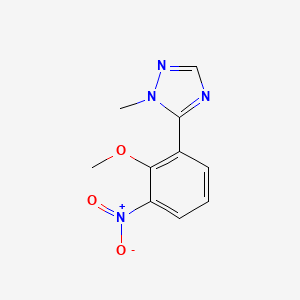

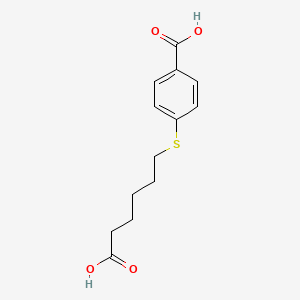

![1-[4,4-bis(4-fluorophenyl)butyl]-4-(4-fluorophenoxy)-3,6-dihydro-2H-pyridine](/img/structure/B15201406.png)
